N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, a benzamide moiety with a 2-methoxy substituent, and a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-28-17-9-5-4-8-16(17)22(27)26(14-15-7-6-12-24-13-15)23-25-20-18(29-2)10-11-19(30-3)21(20)31-23/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLKDGYTVPLCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamide Precursors
The benzothiazole ring is constructed via cyclization of a thioamide derivative. A representative protocol involves:
Methoxy Group Introduction
Methoxy groups at positions 4 and 7 are introduced via nucleophilic aromatic substitution (SNAr) on a dihydroxybenzothiazole precursor:
- Substrate : 4,7-Dihydroxy-1,3-benzothiazol-2-amine.
- Methylation : Dimethyl sulfate (Me₂SO₄) in alkaline aqueous medium (pH 10–12) at 60°C.
Synthesis of 2-Methoxy-N-[(pyridin-3-yl)methyl]benzamide
Carboxylic Acid Activation
2-Methoxybenzoic acid is activated for amide bond formation:
Reductive Amination for N-Alkylation
The pyridin-3-ylmethyl group is introduced via reductive amination:
- Amine Source : Pyridin-3-ylmethanol.
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
Yield : 78–83% after column chromatography (silica gel, ethyl acetate/hexane).
Final Amide Coupling and Optimization
Coupling of Intermediates A and B
The benzothiazol-2-amine (Intermediate A) reacts with the activated benzamide (Intermediate B):
Microwave-Assisted Synthesis
To enhance reaction efficiency, microwave irradiation (100 W, 130°C) reduces the coupling time to 1 hour:
Advantages :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
- HPLC Purity : 98.5% (C18 column, acetonitrile/water).
- Thermal Stability : Decomposition temperature >250°C (TGA).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Coupling | 75–80 | 24 | High reproducibility | |
| Microwave-Assisted | 85–88 | 1 | Rapid synthesis | |
| Sonochemical Approach | 78 | 3 | Eco-friendly conditions |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position, using reagents like halogens or nitro compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents on the benzamide, thiazole, and pyridine moieties, which influence physicochemical properties and bioactivity. Below is a comparative analysis based on , and 4:
Key Findings
Substituent Effects :
- Methoxy vs. Chloro : Methoxy groups (target compound) increase polarity and H-bonding capacity compared to chloro substituents (e.g., 4d), which favor lipophilicity and membrane permeability .
- Pyridine Position : The 3-ylmethyl pyridine group in the target compound may exhibit distinct binding interactions compared to the 4-ylmethyl analog (), as the nitrogen atom’s position affects electronic and steric interactions .
Heterocyclic Systems: The benzothiazole-pyridine scaffold (target compound) contrasts with the pyrimidine-benzothiazole system in .
Pharmacological Potential: Compounds like 4d () demonstrate that thiazole-pyridine hybrids with flexible side chains (e.g., morpholinomethyl) can enhance solubility without compromising bioactivity. The target compound’s methoxy groups may similarly balance polarity and bioavailability .
Data Limitations
- No melting point, spectral (NMR/HRMS), or bioactivity data are provided for the target compound. Comparisons rely on structural inferences and trends from analogs.
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its structure combines a benzothiazole moiety with methoxy and pyridine groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 342.40 g/mol. The structural features include:
- Benzothiazole Core : Known for its diverse biological activities.
- Methoxy Groups : These groups can enhance lipophilicity and bioavailability.
- Pyridine Substituent : Often associated with various pharmacological effects.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .
Case Study: In Vitro Analysis
A study involving the compound demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the downregulation of specific oncogenes and upregulation of tumor suppressor genes .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound's structural components may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy against bacterial strains.
Case Study: Antibacterial Testing
In vitro tests showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
Anti-inflammatory Properties
Recent studies have suggested that benzothiazole compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action is critical for developing treatments for chronic inflammatory diseases.
Case Study: In Vivo Experiments
In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : Interaction with various receptors can alter signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : By modulating oxidative stress levels within cells, the compound can influence pathways leading to cell death or survival.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while many benzothiazole derivatives exhibit similar biological activities, the unique combination of substituents in this compound may enhance its selectivity and potency.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivative A | Simple benzothiazole | Moderate anticancer |
| Benzothiazole Derivative B | Additional phenolic group | Strong antibacterial |
| N-(4,7-dimethoxy...) | Methoxy & pyridine groups | Potent anticancer & antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
